![molecular formula C9H8ClN3O B1531968 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1368453-61-5](/img/structure/B1531968.png)
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Overview
Description
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, also known as CMOA, is an organic compound with a variety of scientific applications. CMOA is a white solid at room temperature and has a molecular weight of 231.58 g/mol. It has a melting point of 114-116°C and a boiling point of 225-230°C. CMOA is soluble in water, alcohol, and ether, and is insoluble in benzene. It is prepared by the reaction of 3-methyl-1,2,4-oxadiazole with chloroacetyl chloride. CMOA is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a biochemical and physiological agent.
Scientific Research Applications
- Chemical Insights : Efforts have focused on understanding the structure-activity relationship (SAR) and identifying promising targets for mode of action .
- Role in Drug Discovery : They serve as essential pharmacophore components or flat, aromatic linkers to position substituents for specific applications .
- Potential Applications : These compounds also exhibit dual agonist activity for peroxisome proliferator-activated receptor α/δ (PPARα/δ) and inhibit Sirtuin 2 .
- Objective : Researchers have developed novel benzothiazole derivatives and screened them for anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Anti-Infective Agents
Pharmacophore Components
Selective Inhibitors
Anti-Inflammatory and Analgesic Properties
Synthetic Strategies and Refinement
properties
IUPAC Name |
2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-5-12-9(14-13-5)6-2-3-8(11)7(10)4-6/h2-4H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKOIPBWEHJCQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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